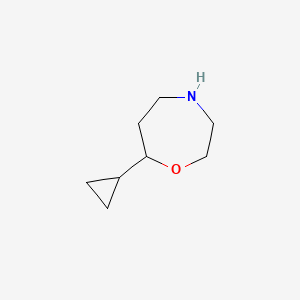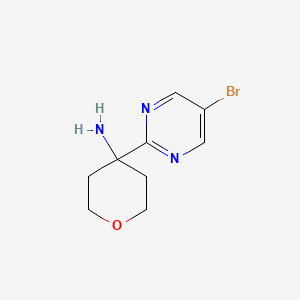
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both bromine and difluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF2Br2) in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to bromodifluoromethylated compounds with broad functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Radical-mediated [3 + 2]-cycloaddition reactions with alkenes under photochemical conditions can form difluorocyclopentanones.
Common Reagents and Conditions
Common reagents used in these reactions include dibromodifluoromethane, catalytic eosin Y, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature and visible light irradiation for photochemical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions yield new compounds with different substituents, while cycloaddition reactions produce difluorocyclopentanones.
科学的研究の応用
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of bromine.
(Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct properties and applications compared to bromodifluoromethyl derivatives.
Uniqueness
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which imparts specific reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes.
特性
分子式 |
C6H7BrF2N2 |
|---|---|
分子量 |
225.03 g/mol |
IUPAC名 |
3-[bromo(difluoro)methyl]-1-ethylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3 |
InChIキー |
CFSPFKPWXWSHMH-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=N1)C(F)(F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)










![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)

